molecular formula C15H22O2 B12809280 6-Methylheptyl benzoate CAS No. 68109-80-8

6-Methylheptyl benzoate

Cat. No.: B12809280
CAS No.: 68109-80-8
M. Wt: 234.33 g/mol
InChI Key: ONAJCHYEVMVJQN-UHFFFAOYSA-N
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Description

6-Methylheptyl benzoate is an organic compound with the molecular formula C14H20O2. It is an ester formed from benzoic acid and 6-methylheptanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylheptyl benzoate can be synthesized through the esterification of benzoic acid with 6-methylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylheptyl benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 6-methylheptanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: Benzoic acid and 6-methylheptanol.

    Reduction: Benzoic acid and 6-methylheptanol.

    Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

6-Methylheptyl benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It may be used in studies involving esterases, enzymes that hydrolyze esters.

    Medicine: Research into its potential as a drug delivery agent or its interactions with biological systems.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism by which 6-Methylheptyl benzoate exerts its effects depends on the context of its use. In biological systems, it may interact with esterases, leading to the hydrolysis of the ester bond and the release of benzoic acid and 6-methylheptanol. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester formed from benzoic acid and methanol.

    Ethyl benzoate: An ester formed from benzoic acid and ethanol.

    Isopropyl benzoate: An ester formed from benzoic acid and isopropanol.

Uniqueness

6-Methylheptyl benzoate is unique due to the presence of the 6-methylheptyl group, which imparts distinct physical and chemical properties compared to other benzoate esters. This uniqueness can influence its reactivity, solubility, and applications in various fields.

Biological Activity

6-Methylheptyl benzoate is an organic compound classified as an ester, with the molecular formula C₁₅H₂₂O₂. Its structure consists of a benzoate group attached to a 6-methylheptyl chain. This compound has garnered attention for its potential biological activities, particularly in the fields of entomology and pharmacology. This article explores the biological activity of this compound, including its insecticidal properties, microbial interactions, and potential applications in pest management.

This compound is characterized by its low water solubility and high lipophilicity, making it suitable for various applications in organic synthesis and pest control. Its chemical structure allows for interactions with biological systems, which can lead to diverse biological activities.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of this compound. It has been shown to exhibit significant toxicity against various insect species, making it a candidate for environmentally friendly pest control.

Toxicity Studies

In laboratory bioassays, the lethal concentration (LC₅₀) values of this compound were determined against several insect pests:

Insect SpeciesLC₅₀ (mg/cm²)Reference
Halyomorpha halys0.114
Aphis gossypii0.20
Lymantria dispar0.38

These results indicate that this compound is comparable to conventional insecticides in terms of efficacy.

The mechanism by which this compound exerts its insecticidal effects appears to involve neurotoxic pathways. Studies suggest that it may inhibit cholinesterase activity, leading to neurotoxicity in target insects . Additionally, its interaction with GABA receptors has been proposed as a potential pathway for its biological activity .

Microbial Interactions

Research has also explored the microbial degradation of this compound. Certain bacterial strains have been identified that can utilize this compound as a carbon source, suggesting potential applications in bioremediation:

Bacterial StrainDegradation Rate (h)Reference
Burkholderia cepacia30

The ability of Burkholderia cepacia to degrade this compound indicates its potential role in environmental applications, particularly in contaminated sites.

Case Studies

Several case studies have investigated the biological activity of esters similar to this compound:

  • Insect Behavioral Studies : In a study examining the effects of various esters on pollinator behavior, it was found that certain concentrations of methyl esters attracted beneficial insects such as bees, which could be leveraged in agricultural settings .
  • Toxicological Assessments : A comprehensive toxicological assessment revealed that exposure to high concentrations of similar compounds led to significant neurotoxic effects in rodent models, raising concerns about their safety in agricultural use .

Properties

CAS No.

68109-80-8

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

6-methylheptyl benzoate

InChI

InChI=1S/C15H22O2/c1-13(2)9-5-4-8-12-17-15(16)14-10-6-3-7-11-14/h3,6-7,10-11,13H,4-5,8-9,12H2,1-2H3

InChI Key

ONAJCHYEVMVJQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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